molecular formula C10H10O2 B8816487 4-(4-Hydroxyphenyl)-3-buten-2-one

4-(4-Hydroxyphenyl)-3-buten-2-one

Cat. No. B8816487
M. Wt: 162.18 g/mol
InChI Key: OCNIKEFATSKIBE-UHFFFAOYSA-N
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Patent
US04908481

Procedure details

It has also been disclosed that 4-hydroxy-benzaldehyde can be condensed with acetone to give 4-hydroxy-benzalacetone, which is then hydrogenated to 4-(4-hydroxy-phenyl)-butan-2-one (cf. J. Am. Chem. Soc. 70 (1948), 3360). The 4-hydroxy-benzaldehyde required as the starting compound for this two-stage process is, however, difficult to prepare and therefore very expensive. Furthermore, the overall yield of 1-(4-hydroxy-phenyl)-butan-3-one obtained by this process is unsatisfactory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1>CC(C)=O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:3][C:2](=[O:1])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=CC(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04908481

Procedure details

It has also been disclosed that 4-hydroxy-benzaldehyde can be condensed with acetone to give 4-hydroxy-benzalacetone, which is then hydrogenated to 4-(4-hydroxy-phenyl)-butan-2-one (cf. J. Am. Chem. Soc. 70 (1948), 3360). The 4-hydroxy-benzaldehyde required as the starting compound for this two-stage process is, however, difficult to prepare and therefore very expensive. Furthermore, the overall yield of 1-(4-hydroxy-phenyl)-butan-3-one obtained by this process is unsatisfactory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1>CC(C)=O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:3][C:2](=[O:1])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=CC(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.